molecular formula C10H16N2O2 B1420846 ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1268715-45-2

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No. B1420846
M. Wt: 196.25 g/mol
InChI Key: BIILYNFNLSDQIE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature resulted in the formation of thiadiazole-4-carboxylate . The reaction of ethyl 2-(2-benzoylhydrazinylidene)propanoate with phosphoryl trichloride on heating led to the formation of ethyl 4-formyl-1H-pyrazole-3-carboxylate .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . This compound belongs to the class of pyrazoles, which are versatile scaffolds in organic synthesis and medicinal chemistry . Here are six unique applications:

  • Antioxidant Properties:

    • Results/Outcomes: Quantitative data on antioxidant efficacy, potentially expressed as IC50 values .
  • Cytotoxic Agents:

    • Results/Outcomes: Evaluation of cytotoxicity against cancer cell lines, with IC50 values or other relevant metrics .
  • Tautomerism Studies:

    • Results/Outcomes: Insights into structure/reactivity relationships and potential impact on synthetic strategies .

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)6(2)9-7(3)11-12-8(9)4/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILYNFNLSDQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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